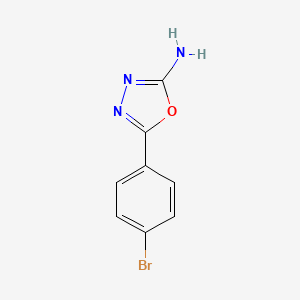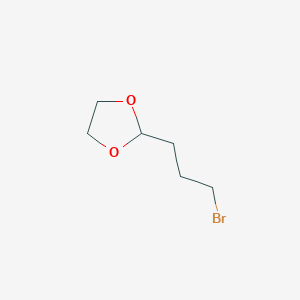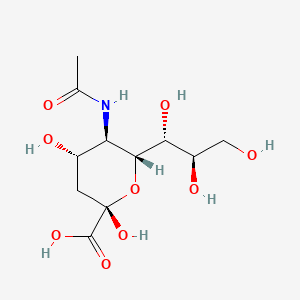
4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
Vue d'ensemble
Description
“4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol” is a chemical compound with the linear formula C13H9ClN2O2 . It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesis of benzoxazole derivatives has been achieved using various well-organized synthetic methodologies .Molecular Structure Analysis
The molecular weight of “this compound” is 260.682 . Benzoxazole is a bicyclic planar molecule . More detailed structural analysis would require specific spectroscopic data such as NMR .Chemical Reactions Analysis
The synthesis of benzoxazole derivatives involves various chemical reactions, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones . The specific reactions involved in the synthesis of “this compound” would depend on the specific synthetic pathway used.Applications De Recherche Scientifique
Photophysical Properties and Applications
Synthesis and Photo-Physical Characteristics : Novel derivatives of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol show interesting photophysical properties, characterized by single absorption and dual emission characteristics. These properties make them potential candidates for applications in fluorescence-based techniques and materials science (Padalkar et al., 2011).
Synthesis and Antimicrobial Activity : Several derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. This research highlights the potential of these compounds as new classes of antimicrobial agents (Padalkar et al., 2016).
Coordination Compounds and Structural Studies
Structural Analysis of Coordination Compounds : Research involving [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine has led to the synthesis of novel coordination compounds. These studies are significant in understanding the structural and bonding characteristics of these compounds, which can be useful in various chemical and material science applications (Téllez et al., 2013).
Novel Thiofibrates Synthesis : Research has been conducted on synthesizing novel thiofibrates bearing a 1,3-benzoxazole moiety. These compounds have applications in the synthesis of other complex molecules, potentially useful in pharmaceutical and chemical industries (NiranjanM & ChaluvarajuK, 2018).
Fluorescent Compounds and Probes
- Novel Fluorescent Derivatives : Studies have been conducted on synthesizing novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, which have shown good antimicrobial activity. These derivatives have potential applications as fluorescent probes in biological research (Phatangare et al., 2013).
Additional Applications
- Search for Physiologically Active Compounds : Research has been carried out to prepare 2-Aryl benzoxazoles, including derivatives of this compound, which are valuable in searching for new physiologically active compounds (Somayajulu & Subba Rao, 1964).
Orientations Futures
Benzoxazole derivatives, including “4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol”, have potential applications in medicinal, pharmaceutical, and industrial areas . Future research could focus on exploring these applications further, as well as developing new synthetic methodologies for benzoxazole derivatives .
Mécanisme D'action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzoxazole derivatives have been known to affect a variety of pathways, leading to a range of biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Result of Action
Benzoxazole derivatives have been reported to exhibit antifungal activity similar to the standard drug voriconazole against aspergillus niger .
Analyse Biochimique
Biochemical Properties
4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the stabilization of the enzyme-substrate complex. Additionally, this compound has been shown to bind to certain proteins involved in signal transduction pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound has been found to induce apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic genes. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In normal cells, this compound has been observed to enhance antioxidant defenses, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For instance, this compound inhibits the activity of tyrosine kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways and persistent changes in gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits protective effects against oxidative stress and inflammation. At high doses, it can induce toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where the beneficial effects plateau and adverse effects become prominent at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in cells. The compound also affects the pentose phosphate pathway, enhancing the production of NADPH and ribose-5-phosphate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, it can accumulate in specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the mitochondria, where it influences mitochondrial respiration and reactive oxygen species production. Additionally, it can be found in the nucleus, where it interacts with DNA and transcription factors, modulating gene expression. Post-translational modifications, such as phosphorylation, can affect its targeting to specific cellular compartments .
Propriétés
IUPAC Name |
4-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-1-4-12-10(5-7)16-13(18-12)9-6-8(15)2-3-11(9)17/h1-6,17H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGKGFIABWHZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NC3=C(O2)C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425203 | |
| Record name | ZINC00123096 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
293737-93-6 | |
| Record name | 4-Amino-2-(5-chloro-2-benzoxazolyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZINC00123096 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)



